Tert-butyl 4-amino-1-benzothiophene-2-carboxylate
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Overview
Description
Tert-butyl 4-amino-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by functionalization at specific positions. For instance, the synthesis might involve the following steps:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents and aromatic precursors.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Esterification: The carboxylate group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Tert-butyl 4-amino-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of benzothiophene derivatives with biological macromolecules, aiding in the design of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities with tert-butyl 4-amino-1-benzothiophene-2-carboxylate.
Benzothiophene Derivatives: Other benzothiophene compounds, such as benzothiophene-2-carboxylic acid, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the presence of the tert-butyl ester and amino groups, which confer specific chemical reactivity and biological activity. These functional groups make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-amino-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)11-7-8-9(14)5-4-6-10(8)17-11/h4-7H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCHVCZPJRDBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=CC=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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